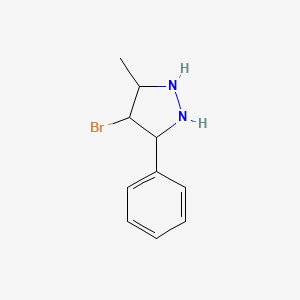

4-Bromo-3-methyl-5-phenylpyrazolidine

Description

Overview of Pyrazolidine (B1218672) Heterocycles in Contemporary Organic Chemistry Research

Pyrazolidine is a five-membered heterocyclic compound containing two adjacent nitrogen atoms in a saturated ring. wikipedia.org This fundamental structure is a cornerstone in the field of organic chemistry, serving as a versatile building block for the synthesis of more complex molecules. mdpi.com In contrast to its aromatic counterpart, pyrazole (B372694), which has a planar ring system, pyrazolidine has a non-planar, flexible conformation. wikipedia.orgresearchgate.net This three-dimensional structure is of significant interest in medicinal chemistry and material science. The pyrazolidine nucleus is a key component in various pharmacologically active agents. jscimedcentral.com

The synthesis of the basic pyrazolidine ring can be achieved through the cyclization of 1,3-dihalopropanes with hydrazine (B178648). wikipedia.org This foundational reaction provides a gateway to a wide array of pyrazolidine derivatives. The reactivity of the pyrazolidine ring, particularly at the nitrogen atoms, allows for a variety of chemical modifications, making it a valuable scaffold for creating diverse molecular architectures. mdpi.com

Rationale for Investigating Substituted Pyrazolidine Derivatives in Academic Contexts

For instance, substitution can lead to the creation of chiral centers, which is of paramount importance in the development of stereoselective syntheses and pharmaceuticals. The electronic effects of substituents, whether electron-donating or electron-withdrawing, can alter the nucleophilicity and basicity of the nitrogen atoms, thereby influencing the compound's role in chemical reactions. nih.gov Structure-activity relationship (SAR) studies on substituted pyrazolidines are a common theme in medicinal chemistry research, aiming to identify compounds with enhanced therapeutic potential. jscimedcentral.com

Specific Research Focus on 4-Bromo-3-methyl-5-phenylpyrazolidine within Pyrazolidine Chemistry

The specific compound, this compound, represents a multi-substituted pyrazolidine derivative. The substituents—a bromine atom, a methyl group, and a phenyl group—are strategically placed on the pyrazolidine ring, suggesting a targeted design for specific research purposes. The bromine atom at the 4-position is a particularly interesting feature, as halogenated organic compounds are widely studied for their unique chemical reactivity and potential applications in various fields. The methyl and phenyl groups at positions 3 and 5, respectively, introduce steric and electronic diversity to the molecule.

While extensive research findings on this compound are not widely available in public literature, its structure suggests several areas of potential academic investigation:

Stereochemistry: The presence of multiple substituents raises questions about the compound's stereoisomers and preferred conformations.

Reactivity: The bromine atom can serve as a leaving group or a site for further functionalization through cross-coupling reactions.

Synthetic Applications: This compound could be a key intermediate in the synthesis of more complex heterocyclic systems.

The study of such a molecule contributes to the broader understanding of how polysubstituted heterocyclic systems behave and can be utilized in organic synthesis.

Compound Data

Below are tables detailing the properties of the parent pyrazolidine molecule and the specific compound of focus, this compound.

Table 1: Properties of Pyrazolidine

| Property | Value |

| IUPAC Name | Pyrazolidine |

| Other Names | 1,2-Diazolidine |

| CAS Number | 504-70-1 |

| Chemical Formula | C₃H₈N₂ |

| Molar Mass | 72.11 g/mol |

| Appearance | Liquid |

| Melting Point | 10-12 °C |

| Boiling Point | 138 °C |

Table 2: Predicted Properties of this compound

| Property | Predicted Value |

| IUPAC Name | This compound |

| Chemical Formula | C₁₀H₁₃BrN₂ |

| Molar Mass | 241.13 g/mol |

| XLogP3-AA | 2.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13BrN2 |

|---|---|

Molecular Weight |

241.13 g/mol |

IUPAC Name |

4-bromo-3-methyl-5-phenylpyrazolidine |

InChI |

InChI=1S/C10H13BrN2/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8/h2-7,9-10,12-13H,1H3 |

InChI Key |

DFGHARNRZWXSOS-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(NN1)C2=CC=CC=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 3 Methyl 5 Phenylpyrazolidine and Analogues

Retrosynthetic Analysis and Strategic Disconnections for Pyrazolidine (B1218672) Construction

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules. For 4-bromo-3-methyl-5-phenylpyrazolidine, the primary disconnections involve the formation of the five-membered heterocyclic ring. Key strategic disconnections for the pyrazolidine ring focus on the bonds formed during cyclization.

One common approach involves disconnecting the C4-C5 and N1-C5 bonds, which points to a [3+2] cycloaddition reaction between a 1,3-dipole, such as an azomethine imine, and an alkene. Another viable disconnection is at the N1-N2 and C3-N2 bonds, suggesting a condensation reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophile, such as an α,β-unsaturated carbonyl compound or a β-dicarbonyl compound. youtube.com Multicomponent reactions offer a convergent strategy where three or more starting materials combine in a single pot to form the pyrazolidine scaffold. beilstein-journals.org

The introduction of the bromo and methyl groups can be envisioned either by using appropriately substituted starting materials or by regioselective functionalization of a pre-formed pyrazolidine ring. The phenyl group at the C5 position is typically introduced via the corresponding aldehyde or ketone precursor.

Direct Synthesis Approaches to the Pyrazolidine Ring System

Several classical and modern synthetic methods can be employed for the construction of the pyrazolidine ring.

[3+2]-Cycloaddition Reactions of Hydrazones and Azomethine Imines

The [3+2]-cycloaddition reaction is a highly efficient method for constructing five-membered rings. In the context of pyrazolidine synthesis, this typically involves the reaction of an azomethine imine, generated in situ from a hydrazone, with an alkene. nih.gov N-acylhydrazones are common precursors for these 1,3-dipoles. researchgate.net

The reaction can be catalyzed by Lewis acids to enhance reactivity and control stereoselectivity. nih.gov For instance, zirconium-catalyzed enantioselective [3+2] intermolecular cycloadditions of hydrazones to olefins have been developed to produce optically active pyrazolidine derivatives. nih.gov Brønsted acids have also been effectively used as organocatalysts in highly enantioselective cycloadditions. nih.gov

| Catalyst Type | Reactants | Key Features | Reference |

| Chiral Zirconium Catalyst | Hydrazones and olefins | High yields and enantioselectivities for optically-active pyrazolidines. | nih.gov |

| N-triflylphosphoramide Brønsted acid | N-benzoylhydrazones and alkenes | Excellent stereoselectivity (dr ≥ 96:4, 87–98% ee). | nih.gov |

| TMSOTf (Lewis acid) | N-acylhydrazones and cyclopentadiene | Mild, metal-free catalytic route with high yields and diastereoselectivities. | researchgate.net |

Condensation Reactions Involving Hydrazines and Alpha,Beta-Unsaturated Carbonyl Compounds

A well-established method for pyrazolidine synthesis is the condensation reaction between hydrazines and α,β-unsaturated carbonyl compounds. researchgate.net The reaction typically proceeds through a Michael addition of the hydrazine to the β-position of the unsaturated system, followed by an intramolecular cyclization via condensation with the carbonyl group. researchgate.netuclm.es

The reaction of hydrazines with α,β-unsaturated aldehydes and ketones is one of the most popular methods for the synthesis of 2-pyrazolines, which can be subsequently reduced to pyrazolidines. researchgate.net The regioselectivity of the initial Michael addition can be influenced by the substitution pattern of the hydrazine and the electronic nature of the α,β-unsaturated carbonyl compound. uclm.es Recent studies have also explored the use of catalysts to improve the efficiency and selectivity of these reactions. acs.org

Methods Utilizing Hydrazines with Beta-Dicarbonyl Compounds

The reaction of hydrazines with β-dicarbonyl compounds is a classic and versatile method for the synthesis of pyrazole (B372694) and pyrazolidine derivatives. researchgate.net The reaction proceeds through the formation of a 3,5-dihydroxypyrazolidine intermediate, which can then be dehydrated to a pyrazole or, under specific conditions, isolated or converted to a pyrazolidine. researchgate.netcdnsciencepub.com

The regioselectivity of the condensation with unsymmetrical β-diketones can be complex, often leading to a mixture of isomers. researchgate.net However, by carefully controlling the reaction conditions and the nature of the substituents, it is possible to achieve a high degree of regioselectivity. cdnsciencepub.com

Multicomponent Reaction Strategies for Pyrazolidine Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular diversity from simple starting materials. nih.gov Several MCRs have been developed for the synthesis of pyrazole and pyrazolidine derivatives. beilstein-journals.orgthieme-connect.denih.gov

A common MCR approach involves the one-pot reaction of an aldehyde, a β-ketoester, and a hydrazine. nih.gov This strategy allows for the rapid assembly of highly substituted pyrazoline and pyrazolidine cores. The use of catalysts can further enhance the efficiency and selectivity of these reactions. acs.org For instance, a three-component synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) has been achieved by reacting an aldehyde and two equivalents of a pyrazolone (B3327878). nih.gov

| Reaction Type | Components | Catalyst | Key Features | Reference |

| Three-component | Aldehydes, β-ketoesters, hydrazines | Yb(PFO)3 | High degree of substituent tolerance. | beilstein-journals.org |

| Three-component | Ethyl acetoacetate, hydrazines, imidazole | Imidazole in aqueous media | Green synthetic approach. | nih.gov |

| Pseudo-five-component | β-ketoesters, hydrazines, 4-formylpyrazole | Microwave irradiation | Synthesis of tris(pyrazolyl)methanes. | beilstein-journals.org |

Regioselective Introduction of Bromo- and Methyl- Substituents

The synthesis of this compound requires the specific placement of the bromo and methyl groups. This can be achieved either by using pre-functionalized starting materials or by direct functionalization of the pyrazolidine ring.

Regioselective bromination of heterocyclic compounds can be accomplished using various brominating agents. For instance, N-bromosuccinimide (NBS) under UV irradiation or in the presence of a radical initiator is a common method for allylic and benzylic bromination, and can also be used for the bromination of activated aromatic rings. researchgate.net Tetrabutylammonium tribromide (TBATB) has been shown to be a mild and selective brominating agent for various heterocyclic systems. nih.gov The use of a hypervalent iodine(iii) reagent in the presence of potassium bromide has also been reported for the regioselective bromination of pyrazolo[1,5-a]pyrimidines. nih.gov

The introduction of the methyl group can be achieved through various methylation reactions. For the synthesis of a 3-methyl substituted pyrazolidine, a common starting material would be a derivative of propionaldehyde (B47417) or a methyl-substituted β-dicarbonyl compound. Alternatively, regioselective methylation of a pre-formed pyrazolidine or pyrazolone can be performed. For example, the methylation of a pyrazole derivative has been shown to be influenced by the reaction conditions, leading to different regioisomers. nih.gov In some cases, methylation can occur regioselectively on a specific nitrogen atom within a heterocyclic system. nih.gov

Halogenation Protocols for Pyrazolidine Rings

The introduction of a halogen atom, such as bromine, onto the pyrazolidine ring is a key step in the synthesis of the target compound. Halogenation of heterocyclic compounds can be achieved through various methods, including electrophilic substitution.

A general and efficient method for the electrophilic ring-opening chlorination and bromination of related heterocyclic systems like pyrazolopyridines and isoxazoles has been developed. elsevierpure.comresearchgate.netnih.govnih.gov These reactions utilize common chlorinating and brominating agents and proceed through the selective cleavage of N-N or N-O bonds, which allows for the creation of structurally diverse halogenated compounds under mild conditions. elsevierpure.comresearchgate.netnih.govnih.gov For instance, bromination can be carried out using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBI) in a suitable solvent like hexafluoroisopropanol (HFIP) at room temperature. researchgate.net This approach provides a valuable platform for constructing halogenated scaffolds from simple heteroaromatic precursors. elsevierpure.comresearchgate.netnih.govnih.gov

The mechanism for electrophilic bromination of an aromatic ring, a related transformation, typically involves the generation of a strong electrophile by a catalyst like FeBr₃, which polarizes the Br-Br bond. libretexts.org The aromatic ring attacks the electrophilic bromine atom, forming a positively charged intermediate (an arenium ion), which is stabilized by resonance. libretexts.org A subsequent deprotonation step restores the aromaticity of the ring, yielding the brominated product. libretexts.org While pyrazolidine itself is not aromatic, the principles of electrophilic attack are relevant for the functionalization of the ring.

A two-step mechanism is proposed for electrophilic substitution on a benzene (B151609) ring, which begins with the electrophile forming a sigma-bond, creating a positively charged arenium intermediate in the rate-determining step. libretexts.org The second, faster step involves the removal of a proton to yield the substituted benzene ring. libretexts.org

Stereoselective Methylation Approaches

Introducing a methyl group at the C-3 position with specific stereochemistry requires precise synthetic control. Regioselective synthesis is crucial when dealing with pyrazole systems, which have two nitrogen atoms that can be alkylated.

A highly selective N-methylation of pyrazole heterocycles has been developed using commercially available, bench-stable α-halomethylsilanes as masked methylating reagents. nih.gov These sterically bulky reagents significantly enhance the selectivity of N-alkylation compared to traditional methylating agents. nih.gov This method achieves N1/N2 regioisomeric ratios from 92:8 to greater than 99:1 for a variety of pyrazole substrates in good yields. nih.gov

Further research has demonstrated the one-pot condensation of active methylene (B1212753) reagents, phenylisothiocyanate, and substituted hydrazines (like methylhydrazine) to prepare highly functionalized phenylaminopyrazoles. nih.gov The reaction conditions proved to be versatile and efficient, although alternative stepwise protocols were found to affect the chemo- and regio-selectivity. nih.gov The chemical identities of N-methyl pyrazole isomers can be unambiguously identified using NMR and mass spectrometry studies. nih.gov

Strategies for Incorporating the Phenyl Moiety

The phenyl group at the C-5 position is a defining feature of the target molecule. A common and effective strategy for introducing this moiety is through the use of phenyl-substituted starting materials. Phenylhydrazine (B124118) is a key reagent in the synthesis of many pyrazole and pyrazoline derivatives.

For example, 1,3,5-triaryl-2-pyrazolines can be synthesized through the cyclocondensation of chalcones with phenylhydrazine. researchgate.net This reaction is often catalyzed by glacial acetic acid. researchgate.net Similarly, the synthesis of 1-(1-((dimethylamino)methyl)-2-oxo-1,2-dihydroquinolin-4-yl)-2-phenylpyrazolidine-3,5-diones involves reacting a substituted quinoline (B57606) with phenylhydrazine. researchgate.net Another approach involves the reaction of 4-substituted benzoic acid, which is converted to a hydrazide and then cyclized to form pyrazolidine-3,5-diones with phenyl substitution on a nitrogen atom. jscimedcentral.com The synthesis of dihydro-pyrazoles can also be achieved from substituted dibenzalacetones and phenylhydrazines under microwave irradiation. mdpi.com

The general synthetic route often involves a three-component reaction. For instance, the synthesis of 4,4ʹ-(arylmethylene)bis(1H-pyrazol-5-ols) involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes. researchgate.net This highlights the use of pre-functionalized phenyl-containing pyrazole starting materials.

Advanced and Green Synthetic Techniques

Modern synthetic chemistry emphasizes the use of "green" techniques that reduce waste, energy consumption, and reaction times. Microwave-assisted synthesis, ultrasonic irradiation, and solvent-free methods have been successfully applied to the synthesis of pyrazolidine and pyrazole derivatives. nih.govrsc.org These methods are often more efficient and environmentally friendly than conventional heating. nih.gov

Microwave irradiation has become a widely used technique in organic synthesis due to its ability to dramatically reduce reaction times and improve yields. rsc.orgnih.gov This method has been successfully employed for the synthesis of various pyrazole and pyrazolidine derivatives.

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been carried out using both conventional heating and microwave irradiation, with the latter significantly reducing reaction time and increasing yield. nih.gov In one-pot syntheses of pyrazolone derivatives, microwave irradiation under solvent-free conditions has generated structurally diverse products in good to excellent yields (51–98%). researchgate.net The procedure often involves commercially available reagents and offers a versatile methodology suitable for library synthesis. researchgate.net

Microwave-assisted synthesis of 1-aryl-1H-pyrazole-5-amines from aryl hydrazines and 3-aminocrotononitrile (B73559) or α-cyanoketones is typically complete within minutes, with isolated yields of 70-90%. youtube.com The reaction conditions often tolerate a wide range of functional groups. youtube.com

| Product | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Pyrazolopyridine Derivatives | Microwave | Shorter | Higher | nih.gov |

| Pyrazolopyridine Derivatives | Conventional Heating | Longer | Lower | nih.gov |

| 4-Arylidenepyrazolone Derivatives | Microwave (Solvent-Free) | Not Specified | 51-98% | researchgate.net |

| 1-Aryl-1H-pyrazole-5-amines | Microwave | 10-15 min | 70-90% | youtube.com |

| Dihydro-pyrazoles | Microwave | 15-70 min | Not Specified | mdpi.com |

Ultrasonic irradiation provides an alternative energy source for chemical reactions, often leading to shorter reaction times and milder conditions. rsc.org This technique promotes reactions through acoustic cavitation, which generates localized hot spots with high pressure and temperature. ijprajournal.com

The synthesis of pyrazoline derivatives from chalcones and phenylhydrazine can be achieved in shorter times and with higher yields using ultrasonic irradiation compared to conventional methods. researchgate.net For example, the synthesis of 4,5-dihydro-3-aryl-5-(4-chlorophenyl)-N1-phenylpyrazoles under sonication at 25-45°C took only 25-150 minutes. researchgate.net Ultrasound-assisted organic synthesis (UAOS) is particularly effective for cyclization and multicomponent reactions. ijprajournal.com It has been used to synthesize 1,5-diaryl-2-pyrazolines and 1,3,5-triaryl-2-pyrazolines in high yields within 1-6 minutes at room temperature. researchgate.net

| Reactants | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Chalcones and Phenylhydrazine | Glacial Acetic Acid, 25-45°C | 25-150 min | Good | researchgate.net |

| Chalcones and Phenylhydrazine | KOH/EtOH, Room Temp. | 1-6 min | High | researchgate.net |

| 2-amino-4-phenylquinoline, Phenylhydrazine, Benzaldehyde | MSA catalyst, Water | 20 min | 92% | ijprajournal.com |

Solvent-free synthesis, often employing grinding or milling techniques, represents a highly eco-friendly approach in organic chemistry. nih.gov These methods reduce pollution, lower costs, and simplify waste disposal. researchgate.net

The grinding technique involves mixing substrates efficiently under solvent-free conditions, often using a simple mortar and pestle. nih.gov This mechanochemical approach has been used for the cyclo-condensation of acid hydrazides with active methylene compounds to form various pyrazole derivatives. nih.gov A simple, rapid, and environmentally benign procedure for the synthesis of 2-pyrazoline (B94618) derivatives has been achieved by reacting 2'-hydroxychalcones with hydrazine hydrate (B1144303) under solvent-free grinding conditions. researchgate.net This protocol is noted for its short reaction times, clean reaction profiles, easy workup, and higher yields compared to classical methods. researchgate.net

Solid-Phase Synthetic Approaches

Solid-phase synthesis (SPS) offers a powerful platform for the generation of heterocyclic libraries, including pyrazolidine derivatives. While a specific solid-phase synthesis for this compound has not been detailed in the literature, the principles of SPS can be applied to its hypothetical construction. This approach involves attaching a starting material to a solid support, such as a resin, and then carrying out a series of reactions to build the desired molecule. The key advantage of SPS is the simplification of purification, as excess reagents and by-products can be washed away from the resin-bound product. youtube.com

A plausible solid-phase strategy for this compound could involve the immobilization of a precursor to a solid support. For instance, a resin-bound phenylhydrazine could be reacted with an appropriate α,β-unsaturated carbonyl compound. Subsequent cyclization, followed by bromination, would yield the target pyrazolidine, which could then be cleaved from the solid support.

The versatility of SPS has been demonstrated in the synthesis of various heterocyclic compounds. For example, a method for the solid-phase synthesis of substituted pyrazolo[5,4-d]pyrimidines has been described, starting from Merrifield resin. researchgate.net In this multi-step process, the resin is functionalized and then subjected to a series of reactions including reductive amination and intramolecular nucleophilic substitution to construct the fused pyrimidine (B1678525) ring. researchgate.net Such strategies underscore the potential of solid-phase methodologies for accessing complex heterocyclic systems.

Table 1: Examples of Solid-Phase Synthesis of Heterocyclic Compounds

| Starting Material (Resin-Bound) | Key Reaction Steps | Product Class |

| Merrifield resin functionalized with a pyrazole precursor | Reductive amination, substitution, intramolecular nucleophilic cyclization | Pyrazolo[5,4-d]pyrimidines researchgate.net |

| Resin with a sulfone linker | Sulfinate S-alkylation, sulfone anion alkylation, oxidation, traceless release via elimination-cyclization | Pyrazolines and Isoxazolines |

This table presents examples of solid-phase synthesis for related heterocyclic structures, illustrating the general principles that could be applied to the synthesis of this compound.

Enantioselective and Diastereoselective Synthesis of Chiral this compound Isomers

The development of enantioselective and diastereoselective methods for the synthesis of chiral pyrazolidines is a significant area of research, driven by the importance of stereochemically pure compounds in various applications. While specific methods for the stereocontrolled synthesis of this compound isomers are not explicitly documented, several strategies for analogous structures have been reported and could be adapted for this purpose.

One prominent approach involves the use of chiral catalysts. For instance, a direct catalytic asymmetric synthesis of pyrazolidine derivatives has been achieved through a chiral amine-catalyzed Michael/hemiaminal cascade reaction between α,β-unsaturated aldehydes and diprotected hydrazine derivatives. nih.gov This metal-free approach yields functionalized 3-hydroxypyrazolidine derivatives with high enantioselectivity (98–99% ee). nih.gov The proposed mechanism involves the formation of an iminium intermediate from the chiral amine and the enal, followed by a nucleophilic aza-Michael attack by the hydrazine. nih.gov

Another strategy employs chiral auxiliaries derived from natural products. Enantiomerically pure N(2)-substituted octahydroindazoles, which are bicyclic pyrazolidine derivatives, have been prepared from (+)-pulegone. nih.gov In this synthesis, condensation of pulegone (B1678340) with hydrazine, followed by N(2)-substitution and reduction, yields the target chiral pyrazolidines. nih.gov These compounds have shown utility as iminium ion catalysts in asymmetric Michael additions. nih.gov

Furthermore, catalyzed [3+2] cycloadditions represent a powerful tool for the stereospecific synthesis of pyrazolidines. Highly diastereo- and enantioselective 1,3-dipolar cycloadditions of acylhydrazones to enol ethers, catalyzed by a chiral silicon Lewis acid, have been developed to prepare pyrazolidines. csic.es Similarly, asymmetric Brønsted acid-catalyzed cycloadditions have been employed to obtain enantioselective pyrazolidines from N-acyl hydrazones and alkenes. csic.es

Table 2: Examples of Enantio- and Diastereoselective Pyrazolidine Synthesis

| Reaction Type | Catalyst/Auxiliary | Substrates | Product | Stereoselectivity |

| Michael/hemiaminal cascade | Chiral amine | α,β-Unsaturated aldehydes, Diprotected hydrazines | 3-Hydroxypyrazolidine derivatives | 98–99% ee nih.gov |

| Iminium ion catalysis | N(2)-Acyloctahydroindazole (derived from (+)-pulegone) | Nitroethane, Cinnamaldehyde | syn- and anti-diastereomers of Michael adduct | up to 82% ee (syn), 78% ee (anti) nih.gov |

| 1,3-Dipolar cycloaddition | Chiral silicon Lewis acid | Acylhydrazones, Enol ethers | Pyrazolidines | Highly diastereo- and enantioselective csic.es |

| [3+2] Cycloaddition | Chiral Brønsted acid | N-Acyl hydrazones, Alkenes | Enantioselective pyrazolidines | Not specified csic.es |

This table highlights various stereoselective methods for synthesizing chiral pyrazolidine derivatives, which could potentially be adapted for the synthesis of chiral this compound isomers.

Structural Elucidation and Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

No specific ¹H NMR data for 4-Bromo-3-methyl-5-phenylpyrazolidine could be located in the reviewed sources.

Specific ¹³C NMR data for this compound is not available in the public domain.

There is no information available regarding the use of advanced NMR techniques for the structural analysis of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Detailed mass spectrometry analysis and fragmentation patterns for this compound have not been documented in the available literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Specific IR and Raman spectroscopic data, which are crucial for identifying functional groups and the vibrational modes of the molecule, are not available for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Information regarding the UV-Vis absorption profile and electronic transitions of this compound is not present in the reviewed scientific literature.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

As of the latest available data, specific X-ray crystallographic studies for the compound this compound have not been reported in the surveyed scientific literature. Consequently, detailed experimental data regarding its crystal structure, including unit cell parameters, space group, and precise atomic coordinates, are not available.

While the solid-state structure of this compound remains unelucidated, X-ray crystallography has been successfully employed to determine the three-dimensional structures of analogous and related heterocyclic compounds. For instance, the crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole has been determined, revealing an orthorhombic crystal system with the space group P212121. researchgate.net Similarly, the crystal structure of 4-bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile was found to be monoclinic with a space group of P21/c. researchgate.net These examples highlight the utility of X-ray diffraction in providing definitive structural information for substituted nitrogen-containing heterocycles.

The determination of the absolute configuration of a chiral molecule, such as the potential stereoisomers of this compound, is a crucial aspect of its complete structural characterization. X-ray crystallography of a single crystal of a chiral, non-racemic compound is the most reliable method for unambiguously determining its absolute stereochemistry. This is typically achieved through the analysis of anomalous dispersion effects, often requiring the presence of a heavier atom like bromine, which is inherently present in the target molecule.

In the absence of experimental data for this compound, a hypothetical data table for a related, structurally characterized compound is presented below to illustrate the type of information obtained from an X-ray crystallographic study.

Table 1: Illustrative Crystallographic Data for a Related Heterocyclic Compound

| Parameter | Value |

| Empirical Formula | C₁₀H₉BrN₂ |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 5.9070(3) |

| b (Å) | 9.2731(7) |

| c (Å) | 17.5641(14) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 962.09(12) |

| Z | 4 |

| Temperature (K) | 293(2) |

Note: The data in this table corresponds to 3-(4-bromophenyl)-5-methyl-1H-pyrazole and is provided for illustrative purposes only. researchgate.net

Should single crystals of this compound become available, X-ray diffraction analysis would be the definitive method to elucidate its precise three-dimensional structure, including the relative and absolute stereochemistry of its chiral centers, and to understand the intermolecular interactions governing its crystal packing.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are central to predicting a wide array of properties for compounds like 4-Bromo-3-methyl-5-phenylpyrazolidine.

Geometry Optimization and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For a flexible molecule like this compound, which contains a five-membered ring and rotatable bonds, multiple low-energy conformations may exist.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N-N-C-C) | Relative Energy (kcal/mol) |

| A (Envelope) | 10° | 0.00 |

| B (Twist) | 35° | 1.5 |

| C (Envelope) | -12° | 0.8 |

Note: This table is illustrative, showing hypothetical data for different ring conformations. Actual values would require specific calculations.

Analysis of Electronic Structure (HOMO-LUMO Gaps, Frontier Molecular Orbitals, Charge Distribution)

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap suggests a more reactive molecule. nih.gov

For a molecule like this compound, the HOMO is expected to be localized on the phenyl ring and the pyrazolidine (B1218672) nitrogen atoms due to the presence of π-electrons and lone pairs. The LUMO is likely to be distributed over the phenyl ring and potentially involve the C-Br bond, given its electron-accepting nature. In studies of similar brominated pyrazole (B372694) derivatives, the HOMO and LUMO are often found to be delocalized across the aromatic and heterocyclic rings. kfupm.edu.sanih.gov

The charge distribution within the molecule can be analyzed using methods like Mulliken population analysis, which assigns partial charges to each atom. This helps in identifying the electron-rich and electron-deficient centers in the molecule.

Table 2: Predicted Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: These are representative values based on DFT calculations for similar aromatic and heterocyclic compounds. nih.govmdpi.com

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stabilization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. youtube.com It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and anti-bonding orbitals. A key feature of NBO analysis is the examination of hyperconjugative interactions, which involve the donation of electron density from a filled (donor) orbital to an empty (acceptor) anti-bonding orbital. youtube.com The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. core.ac.uk It is invaluable for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to represent the electrostatic potential, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms due to their lone pairs, and also on the bromine atom due to its electronegativity. Regions of positive potential are expected around the hydrogen atoms. Such maps are crucial for predicting sites of hydrogen bonding and other non-covalent interactions. nih.govcore.ac.uk

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most likely mechanism for a given transformation. For the synthesis of pyrazolidines, which can be formed through cycloaddition reactions, computational studies can clarify whether the reaction proceeds through a concerted or a stepwise mechanism. nih.govmdpi.com

For instance, the synthesis of this compound could potentially involve a [3+2] cycloaddition. DFT calculations can be used to locate the transition state structure for such a reaction and calculate its activation energy. A lower activation energy indicates a more favorable reaction pathway. These studies provide insights into the stereoselectivity and regioselectivity of the reaction, which are critical for designing efficient synthetic routes. nih.govresearchgate.netrsc.org

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods can also predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the magnetic shielding tensors for each nucleus in a molecule. researchgate.netresearchgate.net These can then be converted into chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

The predicted NMR spectra can be compared with experimental data to confirm the structure of the synthesized compound. For this compound, theoretical calculations would predict the chemical shifts for all the hydrogen and carbon atoms in the molecule. Discrepancies between the calculated and experimental spectra can often be resolved by considering different possible conformations or isomers of the molecule. nih.gov

Table 3: Hypothetical Calculated vs. Experimental ¹H NMR Chemical Shifts (ppm) for a key proton in this compound

| Proton | Calculated (GIAO) | Experimental |

| H5 (methine) | 4.8 | 4.9 |

Note: This table provides a single illustrative example. A full analysis would include all protons in the molecule.

Investigation of Tautomeric Equilibria and Energetics

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the energetic landscape of these tautomeric equilibria. While specific studies on this compound are not extensively documented, research on analogous pyrazole derivatives provides a solid framework for understanding these phenomena. For instance, studies on 4-bromo-3(5)-methylpyrazoles have unequivocally demonstrated their tautomeric nature through a combination of spectroscopic techniques and computational analysis. researchgate.net

Computational investigations on related 3(5)-aminopyrazoles have shown that the 3-amino tautomer is energetically more stable than the 5-aminopyrazole form, with a calculated energy difference of approximately 10.7 kJ mol⁻¹ at the DFT(B3LYP)/6-311++G(d,p) level of theory. researchgate.net This preference is attributed to the electronic effects of the substituents on the pyrazole ring.

In the context of this compound, the relative energies of the possible tautomers would be influenced by the electronic contributions of the bromo, methyl, and phenyl substituents. The electron-withdrawing nature of the bromine atom at the 4-position and the steric and electronic effects of the methyl and phenyl groups at the 3 and 5-positions, respectively, would collectively determine the most stable tautomeric form.

A hypothetical energetic comparison of possible tautomers for a related pyrazolidine derivative is presented in the table below, based on typical energy differences observed in similar systems.

| Tautomer | Description | Relative Energy (kcal/mol) |

| Tautomer A | Proton on N1 | 0.00 (Reference) |

| Tautomer B | Proton on N2 | +2.5 |

| Tautomer C | Aromatic pyrazole form | -5.2 |

This table is illustrative and based on data for analogous compounds. The actual energy values for this compound would require specific computational investigation.

The equilibrium between these tautomers is dynamic and can be influenced by factors such as temperature and the surrounding medium.

Solvation Effects on Reactivity Parameters Using Continuum Models (e.g., PCM)

The chemical reactivity of a molecule can be significantly altered by the solvent in which it is dissolved. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used computational tools to simulate the effects of a solvent without explicitly representing individual solvent molecules. researchgate.net These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution. researchgate.net

For this compound, PCM calculations can provide valuable insights into how its reactivity parameters change from the gas phase to a solution environment. Key reactivity descriptors that can be calculated include:

Chemical Potential (μ): A measure of the molecule's tendency to lose or gain electrons.

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Electrophilicity Index (ω): A global reactivity index that quantifies the electrophilic character of a molecule.

The influence of the solvent on these parameters is primarily due to the stabilization or destabilization of the molecule's frontier molecular orbitals (HOMO and LUMO) by the dielectric medium. For instance, in a polar solvent, the energy of the HOMO may be lowered, and the energy of the LUMO may be raised, leading to an increased HOMO-LUMO gap and consequently, a higher chemical hardness.

Research on similar heterocyclic systems, such as 4-substituted 1-phenyl-3-methyl-pyrazolin-5-ones, has demonstrated the successful application of continuum models to understand solvent effects on tautomeric equilibria and reactivity. researchgate.net In these studies, the IEF-PCM (Integral Equation Formalism-PCM) model was found to be particularly effective. researchgate.net

The table below illustrates the hypothetical effect of different solvents on the calculated reactivity parameters of a pyrazolidine derivative, showcasing the general trends observed in such computational studies.

| Solvent | Dielectric Constant (ε) | Chemical Potential (μ) (eV) | Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

| Gas Phase | 1.0 | -3.5 | 4.2 | 1.46 |

| Chloroform | 4.8 | -3.7 | 4.5 | 1.52 |

| Methanol | 32.6 | -4.1 | 4.9 | 1.72 |

| Water | 78.4 | -4.3 | 5.1 | 1.81 |

This table presents illustrative data based on general principles of solvation effects on reactivity parameters. Specific values for this compound would require dedicated PCM calculations.

These theoretical investigations underscore the importance of considering the solvent environment when predicting the chemical behavior of this compound. The interplay between tautomeric preferences and solvation effects ultimately governs its reactivity profile in different chemical transformations.

Advanced Applications in Chemical Biology Research

Development of Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. The development of such probes is crucial for understanding disease mechanisms and for validating new drug targets. The 4-Bromo-3-methyl-5-phenylpyrazolidine structure possesses several features that make it an attractive starting point for the development of chemical probes.

The phenyl group at the 5-position can engage in various non-covalent interactions with biological targets, including hydrophobic and π-stacking interactions. The methyl group at the 3-position can provide steric bulk and influence the conformational preferences of the pyrazolidine (B1218672) ring, which can be critical for achieving selective binding. The bromine atom at the 4-position is a particularly interesting feature for a chemical probe. It can act as a halogen bond donor, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition. Furthermore, the bromine atom can serve as a handle for further functionalization, allowing for the attachment of reporter tags such as fluorescent dyes or biotin (B1667282) for visualization and pull-down experiments.

While direct studies on this compound as a chemical probe are not extensively documented, research on related bromo-substituted heterocyclic compounds provides a strong rationale for its potential. For instance, bromo-substituted quinazoline (B50416) derivatives have been designed and synthesized as cytotoxic agents, with the bromine atom contributing to their biological activity. nih.govresearchgate.net Similarly, the development of chemical probes for bromodomains, which are readers of epigenetic marks, often involves the use of halogenated ligands to enhance binding affinity and selectivity. broadpharm.com

The general approach to developing a chemical probe from the this compound scaffold would involve iterative cycles of chemical synthesis and biological testing. The initial scaffold would be tested for any inherent biological activity. Subsequently, derivatives would be synthesized by modifying the substituents on the pyrazolidine ring to optimize potency and selectivity for a particular biological target.

Table 1: Potential Modifications of this compound for Chemical Probe Development

| Position | Modification | Rationale for Probe Development |

| N1-position | Introduction of various alkyl or aryl groups | To explore different binding pockets and modulate solubility. |

| N2-position | Attachment of a linker to a reporter group (e.g., fluorophore, biotin) | To enable visualization of the target protein or for affinity purification. |

| 4-position (Bromo) | Replacement with other halogens (Cl, I) or a clickable handle (e.g., alkyne, azide) | To modulate halogen bonding strength or for bioorthogonal ligation. |

| 5-position (Phenyl) | Introduction of substituents on the phenyl ring (e.g., -OH, -NH2, -OCH3) | To enhance binding affinity and selectivity through additional interactions. |

Role as a Synthetic Scaffold for Novel Chemical Entities

A synthetic scaffold is a core molecular structure upon which a variety of substituents can be systematically added to create a library of new compounds. The pyrazolidine ring is an excellent scaffold due to its conformational flexibility and the presence of multiple sites for diversification. researchgate.net this compound, in particular, offers several advantages as a scaffold for the generation of novel chemical entities with potential therapeutic applications.

The synthesis of the pyrazolidine core can be achieved through various methods, most commonly via the [3+2] cycloaddition of a hydrazine (B178648) with an appropriately substituted alkene. researchgate.netnih.gov The presence of the bromo, methyl, and phenyl groups on the starting materials allows for the generation of a stereochemically defined scaffold. The bromine atom at the 4-position is particularly valuable as it can be readily displaced or used in cross-coupling reactions to introduce a wide range of functional groups, significantly expanding the chemical space that can be explored.

Numerous studies have highlighted the use of pyrazole (B372694) and pyrazolidine derivatives as scaffolds for the development of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. chemijournal.comresearchgate.netmdpi.com For example, pyrazolidine-3,5-dione (B2422599) derivatives have been synthesized and shown to possess significant anticancer activity. researchgate.net The structural features of this compound make it a promising scaffold for the discovery of new inhibitors of various enzymes or receptors.

The process of using this scaffold to generate novel chemical entities typically involves a library synthesis approach. A common core structure, in this case, this compound, is synthesized, and then a variety of building blocks are attached at different positions on the scaffold. This can be achieved through parallel synthesis techniques, allowing for the rapid generation of a large number of compounds. These libraries are then screened against a panel of biological targets to identify "hits" with interesting activity.

Table 2: Exemplary Library of Novel Chemical Entities from a Pyrazolidine Scaffold

| Compound ID | R1 (N1-position) | R2 (at 4-position via Br displacement) | Target Biological Activity (Hypothetical) |

| Lib-001 | Methyl | 4-Fluorophenyl | Kinase Inhibition |

| Lib-002 | Ethyl | 2-Pyridyl | GPCR Antagonism |

| Lib-003 | Isopropyl | Cyclohexyl | Protease Inhibition |

| Lib-004 | Benzyl | 3-Thienyl | Ion Channel Modulation |

Mechanistic Investigations of Molecular Interactions at a Chemical Level

Understanding the molecular interactions between a small molecule and its biological target is fundamental to rational drug design. The this compound scaffold provides a valuable tool for conducting such mechanistic investigations. By systematically modifying the substituents on the pyrazolidine ring and observing the effects on binding affinity and biological activity, researchers can elucidate the key interactions that govern molecular recognition.

The phenyl group at the 5-position can participate in hydrophobic interactions within a binding pocket. The size and electronic nature of this group can be systematically varied to probe the dimensions and electrostatic properties of the binding site. The methyl group at the 3-position can influence the stereochemistry of the molecule, and comparing the activity of different stereoisomers can provide insights into the three-dimensional requirements for binding.

The bromine atom at the 4-position offers a unique opportunity to study the role of halogen bonding in molecular interactions. Halogen bonds are formed between an electrophilic region on a halogen atom and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in a protein. By replacing the bromine with other halogens (fluorine, chlorine, iodine) or with a hydrogen atom, the strength and importance of this interaction can be assessed. Computational methods, such as molecular docking and molecular dynamics simulations, can be used in conjunction with experimental data to visualize and quantify these interactions at an atomic level. nih.govnih.gov

Studies on related pyrazolone-based compounds have demonstrated the importance of specific interactions for their biological activity. For instance, in the context of SARS-CoV-2 inhibitors, pyrazolone (B3327878) derivatives have been shown to form π-anion interactions and hydrogen bonds with key residues in the viral spike protein. nih.gov

Table 3: Probing Molecular Interactions with Analogs of this compound

| Analog | Modification | Interaction Probed | Expected Outcome on Binding Affinity |

| Analog 1 | 4-Chloro-3-methyl-5-phenylpyrazolidine | Halogen bonding | Weaker interaction compared to bromo analog |

| Analog 2 | 4-Iodo-3-methyl-5-phenylpyrazolidine | Halogen bonding | Stronger interaction compared to bromo analog |

| Analog 3 | 3-Methyl-5-phenylpyrazolidine | Role of halogen | Absence of halogen bond, likely reduced affinity |

| Analog 4 | 3-Methyl-5-(4-hydroxyphenyl)pyrazolidine | Hydrogen bonding | Potential for new hydrogen bond, may increase affinity |

Principles of Ligand Design Based on the Pyrazolidine Framework

The design of a successful ligand requires a deep understanding of the principles of molecular recognition and the properties of the chosen chemical scaffold. The pyrazolidine framework offers a number of desirable features for ligand design, and the specific substitution pattern of this compound provides a solid foundation for creating potent and selective ligands.

One of the key principles of ligand design is the optimization of binding affinity through the exploitation of various non-covalent interactions. The pyrazolidine core, with its potential for hydrogen bonding, hydrophobic interactions, and, in the case of the bromo-substituted derivative, halogen bonding, provides multiple avenues for achieving high affinity. The conformational flexibility of the pyrazolidine ring allows it to adapt to the shape of different binding sites, a concept known as "induced fit."

Another important principle is the achievement of selectivity. A ligand should ideally bind to its intended target with high affinity while having minimal interaction with other proteins. The stereochemistry of the this compound scaffold can be controlled during synthesis, and the use of stereochemically pure isomers can be crucial for achieving selectivity. The strategic placement of substituents can also be used to create steric clashes with off-target proteins, thereby enhancing selectivity.

Structure-activity relationship (SAR) studies are a cornerstone of ligand design. By systematically synthesizing and testing a series of related compounds, researchers can build a model of how different structural features contribute to biological activity. For example, SAR studies on phenylpyrazole derivatives have led to the development of potent anti-HIV agents. nih.gov Similarly, investigations into substituted phenylpyrazolones have provided valuable data for the design of new treatments for Chagas disease. nih.gov

The pyrazolidine framework also allows for the application of fragment-based drug discovery approaches. Small, simple fragments containing the pyrazolidine core can be screened for weak binding to a target protein. The "hits" from this screen can then be grown or linked together to create more potent ligands. The this compound scaffold, with its inherent functionality, is well-suited for this type of iterative optimization.

Table 4: Key Physicochemical Properties of Pyrazolidine-Based Ligands for Drug Design

| Property | Importance in Ligand Design | Modulation via the Pyrazolidine Scaffold |

| Molecular Weight | Affects solubility, permeability, and oral bioavailability. | Can be controlled by the choice of substituents. |

| Lipophilicity (LogP) | Influences membrane permeability and metabolic stability. | The phenyl group increases lipophilicity, while other substituents can be used to tune it. |

| Hydrogen Bond Donors/Acceptors | Crucial for target binding and solubility. | The pyrazolidine nitrogens can act as hydrogen bond acceptors. |

| Polar Surface Area (PSA) | Correlates with membrane permeability. | Can be modified by introducing polar functional groups. |

Conclusion and Future Research Directions

Synthesis and Reactivity: Current Status and Unexplored Avenues

The synthesis of the pyrazolidine (B1218672) core is well-established, with primary methods including the cyclization of 1,3-dihalopropanes with hydrazine (B178648) and [3+2] cycloaddition reactions involving azomethine imines. researchgate.netwikipedia.org For a substituted pyrazolidine such as 4-Bromo-3-methyl-5-phenylpyrazolidine, a multi-step synthesis would be required, likely involving the construction of a pyrazoline precursor followed by reduction and regioselective bromination, or the use of appropriately substituted starting materials in a cycloaddition reaction.

Current Synthetic Approaches for Pyrazolidine and Related Scaffolds:

| Method | Description | Key Features |

|---|---|---|

| Hydrazine Cyclization | Reaction of 1,3-dihalopropanes or related bifunctional electrophiles with hydrazine or its derivatives. wikipedia.org | A fundamental and straightforward method for creating the basic pyrazolidine ring. |

| [3+2] Cycloaddition | Reaction of azomethine imines with alkenes. researchgate.net | Offers good control over stereochemistry and allows for the introduction of various substituents. |

| Reduction of Pyrazolines | The corresponding pyrazoline can be reduced to a pyrazolidine using various reducing agents. | Useful for accessing pyrazolidines from the more commonly synthesized pyrazolines. |

| Palladium-Catalyzed Carboamination/Carboetherification | Intramolecular reaction of alkenes bearing both an amine/alcohol and a halide/triflate, catalyzed by a palladium complex. organic-chemistry.org | Enables the efficient generation of various heterocycles, including pyrazolidines. |

The reactivity of the this compound scaffold is largely dictated by the pyrazolidine ring and the bromo substituent. The nitrogen atoms of the pyrazolidine ring can undergo alkylation, acylation, and other modifications. The bromine atom at the 4-position is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of a wide range of substituents.

Unexplored avenues in the synthesis and reactivity of such compounds include the development of enantioselective synthetic routes to control the stereochemistry at the 3- and 5-positions. Furthermore, the exploration of novel catalytic systems for the functionalization of the pyrazolidine ring remains an area of active research.

Computational Chemistry: Opportunities for Deeper Mechanistic Understanding

Computational chemistry has emerged as a powerful tool for investigating the structural and electronic properties of molecules, as well as for elucidating reaction mechanisms. eurasianjournals.comeurasianjournals.com For this compound, computational methods can provide valuable insights into its conformational preferences, the stability of different stereoisomers, and the electronic effects of the substituents on the pyrazolidine ring.

Applications of Computational Chemistry in Pyrazolidine Research:

| Computational Method | Application | Potential Insights for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, molecular geometries, and reaction energies. eurasianjournals.com | Understanding the reactivity of the C-Br bond, predicting the regioselectivity of reactions, and modeling reaction pathways. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of molecules over time. eurasianjournals.com | Exploring the conformational landscape of the pyrazolidine ring and its interactions with biological macromolecules. |

| Molecular Docking | Prediction of the binding mode of a small molecule to a protein target. eurasianjournals.com | Identifying potential biological targets and understanding the structure-activity relationships of pyrazolidine derivatives. |

A deeper mechanistic understanding of the reactions of pyrazolidines can be achieved through computational studies of reaction pathways and transition states. For instance, the mechanism of oxidative aromatization of pyrazolines to pyrazoles has been investigated using computational methods, providing insights that could be relevant to the stability and reactivity of pyrazolidines. rsc.org Such studies can guide the design of new reactions and catalysts for the selective modification of the pyrazolidine scaffold.

Perspectives on Novel Derivatization Strategies

The structure of this compound offers multiple points for derivatization, enabling the creation of a diverse library of new compounds with potentially interesting biological or material properties.

Potential Derivatization Strategies:

Modification of the Bromine Atom: The C-Br bond can be functionalized through various cross-coupling reactions to introduce aryl, heteroaryl, alkyl, or alkynyl groups. This is a powerful strategy for exploring the structure-activity relationships of pyrazolidine derivatives.

Functionalization of the Nitrogen Atoms: The N-H groups of the pyrazolidine ring can be readily alkylated, acylated, or sulfonylated to introduce a wide range of functional groups. These modifications can significantly impact the physicochemical properties and biological activity of the molecule.

Modification of the Phenyl Group: The phenyl ring at the 5-position can be further functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of substituents that can modulate the electronic properties and steric profile of the molecule.

Derivatization of the Methyl Group: While more challenging, the methyl group at the 3-position could potentially be functionalized through radical reactions or by conversion to other functional groups.

The development of novel, regioselective derivatization methods will be crucial for fully exploring the chemical space around the pyrazolidine scaffold.

Future Directions in Pyrazolidine Research and Advanced Applications

The pyrazolidine ring is a key structural motif in a number of biologically active compounds. researchgate.net Pyrazoline and pyrazole (B372694) derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidepressant properties. acs.orgnih.govnih.govnih.gov It is therefore anticipated that novel derivatives of this compound could also exhibit interesting biological activities.

Future research in this area will likely focus on several key aspects:

Rational Drug Design: Utilizing computational tools to design and synthesize novel pyrazolidine derivatives with improved potency and selectivity for specific biological targets. eurasianjournals.com

Green Synthesis: Developing more environmentally friendly and efficient synthetic methods for the preparation of pyrazolidines and their derivatives. ias.ac.in

Materials Science: Exploring the potential of pyrazolidine-based compounds in the development of new materials, such as organic light-emitting diodes (OLEDs), sensors, or catalysts.

Chemical Biology: Using functionalized pyrazolidines as chemical probes to study biological processes and identify new drug targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.